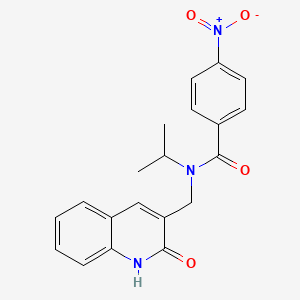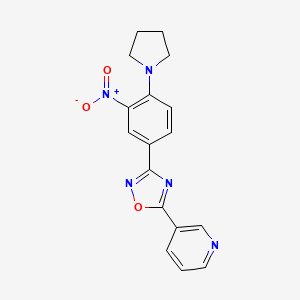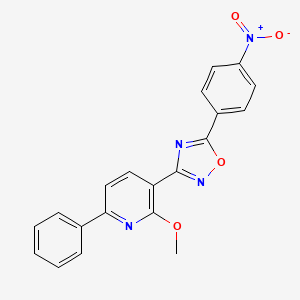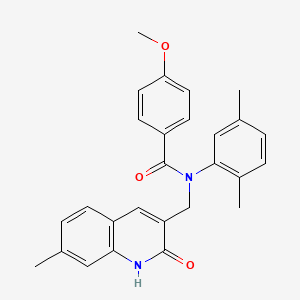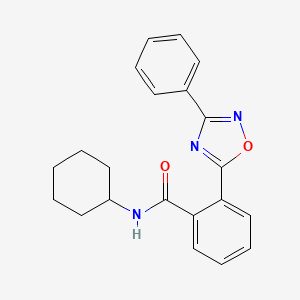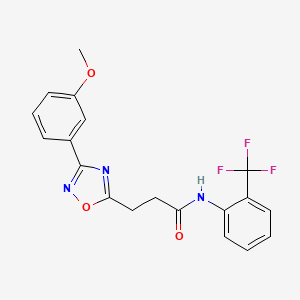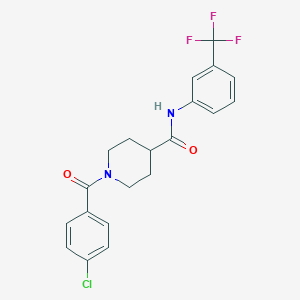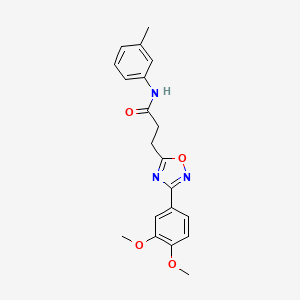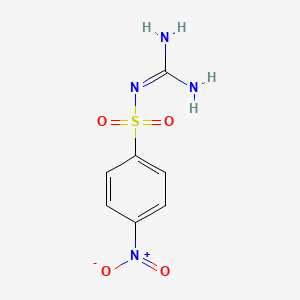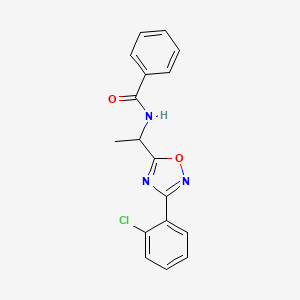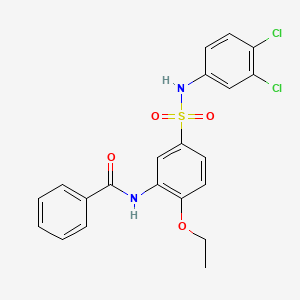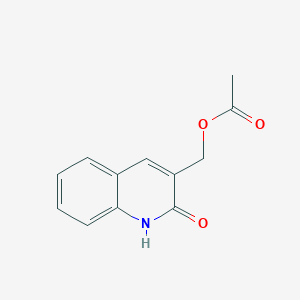
(2-hydroxyquinolin-3-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxyquinolin-3-yl)methyl acetate, also known as HQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQMA belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl acetate is not fully understood, but it is believed to involve the chelation of metal ions. This compound has a hydroxyl group and a carbonyl group, which can form a stable chelate complex with metal ions such as copper, zinc, and iron. This chelation can lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. In material science, this compound has been used as a precursor for the synthesis of MOFs with high surface area and gas adsorption capacity. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental samples.
Avantages Et Limitations Des Expériences En Laboratoire
(2-hydroxyquinolin-3-yl)methyl acetate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse applications. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling due to its sensitivity to moisture and air.
Orientations Futures
There are several future directions for the study of (2-hydroxyquinolin-3-yl)methyl acetate. In medicinal chemistry, further investigation is needed to elucidate the mechanism of action and optimize the structure-activity relationship for the development of more potent and selective antitumor, antiviral, and antibacterial agents. In material science, the synthesis of new MOFs using this compound as a precursor could lead to the development of materials with improved gas storage and separation properties. In analytical chemistry, the development of new methods for the determination of metal ions in environmental samples using this compound as a chelating agent could lead to improved monitoring of metal pollution.
Méthodes De Synthèse
The synthesis of (2-hydroxyquinolin-3-yl)methyl acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyquinoline with paraformaldehyde and acetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization. Other methods include the reaction of 2-hydroxyquinoline with formaldehyde and acetic anhydride or acetic acid, or the reaction of 2-chloroquinoline with sodium acetate and paraformaldehyde.
Applications De Recherche Scientifique
(2-hydroxyquinolin-3-yl)methyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental samples.
Propriétés
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-7-10-6-9-4-2-3-5-11(9)13-12(10)15/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBAGZWOPBPXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
